molecular formula C22H15N3O3 B3915758 (E)-2-(1H-benzimidazol-2-yl)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one

(E)-2-(1H-benzimidazol-2-yl)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one

Cat. No.: B3915758
M. Wt: 369.4 g/mol
InChI Key: KVNNDAAMFXQSQK-VKAVYKQESA-N
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Description

(E)-2-(1H-benzimidazol-2-yl)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzimidazole core linked to a nitrophenyl and a phenylprop-2-en-1-one moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1H-benzimidazol-2-yl)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Aldol Condensation: The benzimidazole derivative is then subjected to an aldol condensation reaction with 2-nitrobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the this compound compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1H-benzimidazol-2-yl)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: The phenylprop-2-en-1-one moiety can undergo oxidation reactions to form corresponding epoxides or other oxidized products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Major Products Formed

    Reduction: Formation of (E)-2-(1H-benzimidazol-2-yl)-3-(2-aminophenyl)-1-phenylprop-2-en-1-one.

    Substitution: Formation of various substituted benzimidazole derivatives.

    Oxidation: Formation of epoxides or other oxidized products.

Scientific Research Applications

Chemistry

    Catalysis: Benzimidazole derivatives are often used as ligands in coordination chemistry and catalysis.

    Material Science: These compounds can be used in the development of organic semiconductors and other advanced materials.

Biology

    Antimicrobial Agents: Benzimidazole derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Anticancer Agents: Some benzimidazole compounds exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis.

Medicine

    Therapeutic Agents: Benzimidazole derivatives are explored for their potential use in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

    Dyes and Pigments: Benzimidazole compounds can be used in the production of dyes and pigments due to their chromophoric properties.

Mechanism of Action

The mechanism of action of (E)-2-(1H-benzimidazol-2-yl)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of various biochemical pathways. For example, they may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(1H-benzimidazol-2-yl)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one: Unique due to its specific substitution pattern and combination of functional groups.

    Benzimidazole: The parent compound with a simple benzimidazole ring.

    2-Nitrobenzaldehyde: A common precursor in the synthesis of nitrophenyl derivatives.

    Acetophenone: A key component in the aldol condensation reaction.

Uniqueness

This compound is unique due to its combination of a benzimidazole core with a nitrophenyl and phenylprop-2-en-1-one moiety, which may impart distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3/c26-21(15-8-2-1-3-9-15)17(14-16-10-4-7-13-20(16)25(27)28)22-23-18-11-5-6-12-19(18)24-22/h1-14H,(H,23,24)/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNNDAAMFXQSQK-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC2=CC=CC=C2[N+](=O)[O-])C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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